De-boc Cabazitaxel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

De-Boc-Cabazitaxel is a derivative of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel is known for its ability to stabilize microtubules and induce cell death in cancer cells, particularly those resistant to other taxanes like paclitaxel and docetaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of De-Boc-Cabazitaxel involves the protection of the amino group in cabazitaxel with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of De-Boc-Cabazitaxel follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Types of Reactions:

Oxidation: De-Boc-Cabazitaxel can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: Reduction reactions can target the carbonyl groups in the compound.

Substitution: The Boc group can be removed under acidic conditions, leading to the formation of cabazitaxel.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Oxidation: Oxidized derivatives of De-Boc-Cabazitaxel.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Cabazitaxel after the removal of the Boc group.

Scientific Research Applications

De-Boc-Cabazitaxel has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.

Biology: Investigated for its effects on microtubule dynamics and cell division.

Medicine: Studied for its potential in overcoming resistance in cancer therapy, particularly in prostate cancer.

Industry: Utilized in the development of novel drug delivery systems and formulations

Mechanism of Action

De-Boc-Cabazitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to mitotic arrest and subsequent cell death. The compound targets the microtubules and interferes with the normal function of the mitotic spindle, crucial for cell division .

Comparison with Similar Compounds

Cabazitaxel: The parent compound, used in cancer therapy.

Paclitaxel: Another taxane used in cancer treatment.

Docetaxel: A first-generation taxane with similar mechanisms of action.

Uniqueness: De-Boc-Cabazitaxel is unique due to its modified structure, which provides different pharmacokinetic properties and potentially improved efficacy in certain resistant cancer cell lines. Its ability to overcome resistance mechanisms that limit the effectiveness of other taxanes makes it a valuable compound in cancer research .

Biological Activity

De-boc Cabazitaxel, a derivative of the chemotherapeutic agent cabazitaxel, has gained attention for its potential applications in cancer therapy, particularly in overcoming drug resistance in prostate cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily by stabilizing microtubules, which are essential components of the cell's cytoskeleton. By preventing the depolymerization of microtubules, this compound inhibits normal cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. This mechanism is critical in targeting rapidly dividing tumor cells, especially in cases where traditional therapies have failed due to resistance .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been demonstrated to outperform docetaxel in certain contexts, particularly against drug-resistant cell lines. The compound's effectiveness is attributed to its higher binding affinity to tubulin and its ability to induce apoptosis more effectively than some other taxanes .

In Vivo Studies

In vivo experiments have illustrated the compound's antitumor efficacy across different tumor models. For example, studies involving murine models have indicated that this compound can achieve complete regression in certain xenografts at specific dosing regimens. Notably, it has shown better activity against intracranially implanted tumors compared to docetaxel, suggesting its potential utility in treating brain metastases .

Prostate Cancer Treatment

Cabazitaxel, the parent compound of this compound, has been extensively studied in clinical settings for metastatic castration-resistant prostate cancer (mCRPC). A pivotal Phase III trial (TROPIC) demonstrated that cabazitaxel significantly improves overall survival compared to mitoxantrone in patients who had previously undergone docetaxel treatment. The results indicated a median overall survival of 15.1 months for cabazitaxel versus 12.7 months for mitoxantrone .

Table 1: Summary of Clinical Trial Findings

| Study | Treatment | Median Overall Survival (months) | Hazard Ratio |

|---|---|---|---|

| TROPIC | Cabazitaxel + Prednisone | 15.1 | 0.70 |

| PROSELICA | Cabazitaxel 20 mg/m² | 13.4 | 1.024 |

| Mitoxantrone + Prednisone | Mitoxantrone | 12.7 | - |

The TROPIC trial also highlighted the association between severe neutropenia during cabazitaxel treatment and improved overall survival outcomes, suggesting that monitoring and managing hematological toxicity could enhance therapeutic efficacy .

Safety Profile and Adverse Effects

While this compound shows promise as an effective treatment option, it is associated with a higher incidence of adverse effects compared to some traditional therapies. Commonly reported grade 3 or higher adverse events include neutropenia and diarrhea. The management of these side effects is crucial for maintaining treatment continuity and patient quality of life .

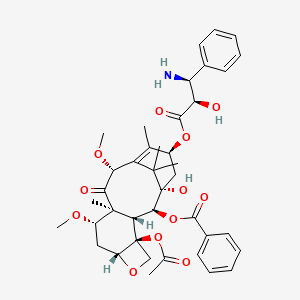

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJGHPJYUCCBGB-KWIOUIIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.